molecular formula C23H16BrNO4 B11581599 2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11581599
M. Wt: 450.3 g/mol
InChI Key: RJCUCLPRQGUIND-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound featuring a benzofuran core, a bromine atom, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones. The bromination step can be achieved using N-bromosuccinimide (NBS) under radical conditions . The final step involves the acylation of the benzofuran with 4-methoxybenzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and acylation steps, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives .

Scientific Research Applications

2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its combination of a benzofuran core, bromine atom, and methoxybenzoyl group.

Properties

Molecular Formula

C23H16BrNO4

Molecular Weight

450.3 g/mol

IUPAC Name

2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C23H16BrNO4/c1-28-15-12-10-14(11-13-15)21(26)22-20(17-7-3-5-9-19(17)29-22)25-23(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,27)

InChI Key

RJCUCLPRQGUIND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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